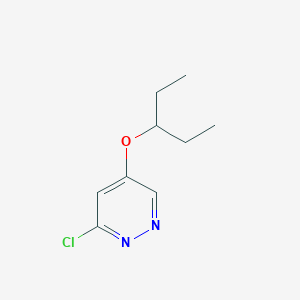

3-Chloro-5-(pentan-3-yloxy)pyridazine

説明

3-Chloro-5-(pentan-3-yloxy)pyridazine (CAS: 1346691-23-3) is a pyridazine derivative substituted with a chlorine atom at position 3 and a pentan-3-yloxy group (a branched alkoxy chain) at position 5 . Pyridazines are six-membered heterocyclic rings containing two adjacent nitrogen atoms, and substitutions at positions 3 and 5 significantly influence their physicochemical and biological properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and agrochemical research. Its branched alkoxy substituent enhances lipophilicity, which may improve membrane permeability compared to linear-chain analogues .

特性

CAS番号 |

1346691-23-3 |

|---|---|

分子式 |

C9H13ClN2O |

分子量 |

200.66 g/mol |

IUPAC名 |

3-chloro-5-pentan-3-yloxypyridazine |

InChI |

InChI=1S/C9H13ClN2O/c1-3-7(4-2)13-8-5-9(10)12-11-6-8/h5-7H,3-4H2,1-2H3 |

InChIキー |

DQZIFRHFDDTLBL-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)OC1=CC(=NN=C1)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pentan-3-yloxy)pyridazine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridazine and pentan-3-ol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Reaction Mechanism: The pentan-3-ol reacts with 3-chloropyridazine through a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The use of large-scale reactors to accommodate the reaction on an industrial scale.

Optimization of Reaction Conditions: Optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

化学反応の分析

反応の種類

3-クロロ-5-(ペンタン-3-イルオキシ)ピリダジンは、以下を含むさまざまな種類の化学反応を起こす可能性があります。

酸化: この化合物は、酸化されて対応する酸化物を生成することができます。

還元: 還元反応により、この化合物をその還元形態に変換することができます。

置換: 3位の塩素原子は、他の求核試薬で置換することができます。

一般的な試薬と条件

酸化試薬: 一般的な酸化試薬には、過マンガン酸カリウムや三酸化クロムがあります。

還元試薬: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。

置換試薬: アミン、チオール、アルコキシドなどの求核試薬を置換反応に使用することができます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、以下があります。

酸化: 酸化は、ピリダジンオキシドを生成する可能性があります。

還元: 還元は、官能基が還元されたピリダジン誘導体を生成する可能性があります。

置換: 置換反応は、さまざまな置換されたピリダジン誘導体を生成する可能性があります。

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that 3-Chloro-5-(pentan-3-yloxy)pyridazine exhibits notable antimicrobial activities. It has been studied for its efficacy against a range of pathogens, including bacteria and fungi. This compound's structure suggests that the chloro substituent enhances its reactivity, while the pentan-3-yloxy group may improve solubility and bioavailability, making it a candidate for further pharmacological studies.

Case Study: Efficacy Against Pseudomonas aeruginosa

A study highlighted the potential of compounds similar to this compound as inhibitors of the type III secretion system (T3SS) in Pseudomonas aeruginosa, a common pathogen in immunocompromised patients. These inhibitors can disrupt the pathogenicity of this bacterium, providing an alternative strategy to combat antibiotic resistance .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table presents key findings related to its structural components:

| Structural Component | Influence on Activity | Notes |

|---|---|---|

| Chloro Group | Enhances reactivity | Critical for antimicrobial properties |

| Pentan-3-yloxy Group | Improves solubility and bioavailability | Potentially increases efficacy |

Future Research Directions

Given the promising preliminary findings, further research is warranted to explore:

- Mechanisms of Action: Understanding how this compound interacts with specific biological targets.

- Formulation Studies: Developing formulations that enhance its stability and delivery in both medicinal and agricultural applications.

- Expanded Biological Testing: Conducting comprehensive testing against a broader range of pathogens and pests.

作用機序

3-クロロ-5-(ペンタン-3-イルオキシ)ピリダジンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、以下により効果を発揮する可能性があります。

分子標的: 特定の酵素や受容体に結合し、それらの活性を調節します。

関与する経路: シグナル伝達や代謝経路などの生化学的経路に影響を与え、所望の効果を生み出します。

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-Chloro-5-(pentan-3-yloxy)pyridazine with its analogues:

Key Observations :

- Lipophilicity : Branched alkoxy (pentan-3-yloxy) and cyclic alkoxy (cyclopropylmethoxy) substituents increase lipophilicity, favoring passive diffusion across biological membranes. In contrast, the 2-methoxyethoxy group enhances aqueous solubility due to its polar ether linkage .

- Steric Effects : Cyclopropylmethoxy and neopentyloxy (: 3-Chloro-5-(neopentyloxy)pyridazine) substituents introduce steric hindrance, which may reduce metabolic degradation compared to linear chains .

生物活性

3-Chloro-5-(pentan-3-yloxy)pyridazine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a chloro group and a pentan-3-yloxy side chain. The chloro substituent enhances its reactivity, while the pentan-3-yloxy group improves solubility, which is crucial for biological activity. The structural characteristics of this compound suggest potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of pathogens, demonstrating efficacy that positions it as a candidate for further pharmacological development. Studies suggest that the compound may interact with microbial cell membranes or specific metabolic pathways, leading to its antimicrobial effects.

Cytotoxicity and Anticancer Potential

Preliminary studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer types, including lung and oral cancers. The mechanism of action appears to involve apoptosis induction and modulation of autophagic processes, which are critical in cancer therapy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the chloro and pentan-3-yloxy groups. Understanding the SAR is essential for optimizing its biological activity. Compounds with similar structures have been shown to possess varying degrees of potency against different biological targets, suggesting that small modifications can significantly impact their efficacy .

| Compound | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| This compound | Antimicrobial & Cytotoxic | TBD | Various pathogens & cancer cells |

| Analog A | Moderate Cytotoxicity | 15 | Lung cancer |

| Analog B | High Antimicrobial Activity | 5 | Bacterial strains |

Pharmacological Applications

The potential applications of this compound extend beyond antimicrobial and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development in areas such as:

- Antimicrobial agents : Targeting resistant strains of bacteria.

- Cancer therapeutics : As an adjunct in combination therapies.

- Neurological disorders : Investigating effects on neurotransmitter systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。